molecular formula C12H15NO2 B12647070 (Z)-Hex-3-enyl nicotinate CAS No. 85098-91-5

(Z)-Hex-3-enyl nicotinate

Cat. No.: B12647070
CAS No.: 85098-91-5
M. Wt: 205.25 g/mol
InChI Key: LSLWGXIBZARONO-ARJAWSKDSA-N
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Description

Contextualization within Nicotinate (B505614) Esters and Green Leaf Volatiles

Nicotinate Esters: These are a class of compounds derived from nicotinic acid. They have been the subject of research in various fields, particularly in pharmaceuticals and cosmetics for their vasodilatory properties, meaning they can widen blood vessels. ahajournals.orgatamanchemicals.comahajournals.org For instance, ethyl nicotinate and methyl nicotinate are known to improve blood circulation in the skin. atamanchemicals.com Some esterified derivatives of nicotinic acid have also shown analgesic and anti-inflammatory effects. researchgate.net The study of nicotinate esters often involves understanding their structure-activity relationships and their potential therapeutic applications. ahajournals.orgresearchgate.net

Green Leaf Volatiles (GLVs): GLVs are C6 compounds, including aldehydes, alcohols, and their esters, that are rapidly released by plants in response to mechanical damage or herbivore attacks. mdpi.comoup.comnih.govnih.gov They are responsible for the characteristic "green" smell of freshly cut grass. mdpi.comnih.gov In the plant kingdom, GLVs act as signaling molecules, both within a single plant and between different plants, to prime defenses against threats. mdpi.comoup.comnih.govmdpi.com They can deter herbivores, attract natural predators of herbivores, and elicit or prime plant defense responses. oup.comnih.govnih.gov Common examples of GLVs include (Z)-3-hexenal, (Z)-3-hexen-1-ol, and (Z)-3-hexenyl acetate (B1210297). mdpi.comnih.gov

(Z)-Hex-3-enyl nicotinate, therefore, represents a hybrid molecule that incorporates the structural features of both these important chemical families.

Interdisciplinary Research Significance and Emerging Research Directions

The dual nature of this compound lends it significance across multiple scientific disciplines. Its pleasant aroma makes it a candidate for use in the fragrance and flavor industries. smolecule.com

Emerging research directions are likely to focus on several key areas:

Plant-Insect Interactions: Given its GLV component, researchers are interested in how this compound might influence the behavior of insects. Studies on related compounds have shown that GLVs can impact herbivore feeding and attract predatory insects. oup.comnih.gov The specific effects of the nicotinate moiety on these interactions remain an area for exploration.

Plant Defense Mechanisms: A significant area of investigation is the potential role of this compound in priming plant defense responses. smolecule.com Research has shown that GLVs can induce the production of defense-related compounds in plants. mdpi.comoup.com Understanding how the addition of the nicotinate group modifies this activity is a key research question.

Synthesis and Biocatalysis: The synthesis of this compound can be achieved through traditional chemical methods like esterification. smolecule.com However, there is growing interest in more environmentally friendly enzymatic methods using lipases, which could offer higher specificity and yield. smolecule.com

Sensory Science: The interaction of this compound with olfactory receptors is another area of interest, particularly for its application in creating new flavor and fragrance profiles. smolecule.com

Table 2: Research Areas and Potential Applications of this compound

Research Area Focus Potential Application
Plant Science Investigating its role in plant defense signaling and priming. smolecule.com Development of novel, natural pesticides or plant growth enhancers. smolecule.com
Entomology Studying its effect on insect behavior, such as attraction or deterrence. Pest management strategies.
Flavor & Fragrance Chemistry Characterizing its aromatic properties and sensory perception. smolecule.com Creation of new scents and flavors for consumer products. smolecule.com
Synthetic Chemistry Developing efficient and sustainable synthesis methods, including biocatalysis. smolecule.com Industrial production for various applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85098-91-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

[(Z)-hex-3-enyl] pyridine-3-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h3-4,6-8,10H,2,5,9H2,1H3/b4-3-

InChI Key

LSLWGXIBZARONO-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCOC(=O)C1=CN=CC=C1

Canonical SMILES

CCC=CCCOC(=O)C1=CN=CC=C1

Origin of Product

United States

Biosynthesis and Metabolic Pathways Relevant to Z Hex 3 Enyl Nicotinate Constituents

Biosynthetic Routes of the Nicotinate (B505614) Moiety

The nicotinate, or nicotinic acid, moiety of (Z)-Hex-3-enyl nicotinate is a form of vitamin B3 and a precursor to the essential coenzyme NAD+. Cells can synthesize this molecule through two main routes: de novo synthesis from amino acids and salvage pathways that recycle pre-existing forms of vitamin B3.

De Novo Synthesis Pathways of Nicotinate (e.g., Tryptophan-Quinolinic Acid Route in Various Organisms)

The de novo synthesis of NAD+ primarily occurs in the liver in mammals and utilizes the amino acid tryptophan as its starting material. researchgate.net This metabolic route is known as the kynurenine (B1673888) pathway. oup.comnih.gov The process involves a series of enzymatic steps that convert tryptophan into quinolinic acid, a direct precursor to the nicotinate moiety. oup.comnih.gov

The initial and rate-limiting step of this pathway is the oxidation of tryptophan, catalyzed by either tryptophan 2,3-dioxygenase (TDO) predominantly in the liver, or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. longdom.org This reaction opens the indole (B1671886) ring of tryptophan to form N-formylkynurenine, which is then converted to kynurenine. longdom.org Following a series of further enzymatic modifications, the intermediate α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) is formed. nih.gov While most ACMS is further metabolized for energy production, a portion spontaneously cyclizes to form quinolinic acid. nih.gov

The final steps in the formation of the nicotinate core of NAD+ from quinolinic acid involve the enzyme quinolinate phosphoribosyltransferase (QPRT). longdom.orgresearchgate.net QPRT catalyzes the conversion of quinolinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN). longdom.org NAMN is then adenylylated by nicotinamide (B372718) mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine (B156593) dinucleotide (NAAD). researchgate.net Finally, NAD+ synthetase catalyzes the amidation of NAAD to produce NAD+. researchgate.net

Table 1: Key Enzymes in the De Novo Synthesis of Nicotinate

EnzymeAbbreviationFunctionPathway Step
Tryptophan 2,3-dioxygenaseTDOCatalyzes the initial oxidation of tryptophan in the liver. longdom.orgTryptophan → N-formylkynurenine
Indoleamine 2,3-dioxygenaseIDOCatalyzes the initial oxidation of tryptophan in extrahepatic tissues. longdom.orgTryptophan → N-formylkynurenine
Quinolinate PhosphoribosyltransferaseQPRTConverts quinolinic acid to nicotinic acid mononucleotide (NAMN). longdom.orgresearchgate.netQuinolinic Acid → NAMN
Nicotinamide Mononucleotide AdenylyltransferasesNMNATsConverts NAMN to nicotinic acid adenine dinucleotide (NAAD). researchgate.netNAMN → NAAD
NAD+ Synthetase-Catalyzes the final step in NAD+ synthesis from NAAD. researchgate.netNAAD → NAD+

Nicotinamide Salvage Pathways and NAD+ Recycling Mechanisms

In addition to de novo synthesis, cells rely heavily on salvage pathways to maintain their NAD+ pools. These pathways recycle nicotinamide (Nam) and nicotinic acid (NA), which are generated from the breakdown of NAD+ by various enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). researchgate.netmdpi.com The recycling of these precursors is crucial for sustaining cellular NAD+ levels. nih.gov

The Preiss-Handler pathway is a specific salvage route that utilizes nicotinic acid (NA) to generate NAD+. oup.com In this pathway, the enzyme nicotinate phosphoribosyltransferase (NaPRT) converts NA into nicotinic acid mononucleotide (NAMN), which then enters the de novo synthesis pathway to be converted into NAD+. researchgate.netnih.gov

The primary salvage pathway in mammals, however, recycles nicotinamide. mdpi.com This pathway is initiated by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide and PRPP into nicotinamide mononucleotide (NMN). mdpi.comresearchgate.net NMN is then converted to NAD+ by NMNAT enzymes. researchgate.net This recycling loop is highly efficient and essential for cellular function, as the demand for NAD+ often exceeds the capacity of de novo synthesis. researchgate.net

Enzymatic Mechanisms in Nicotinate and Nicotinamide Metabolism (e.g., Nicotinate Phosphoribosyltransferase Activity and Structure)

The enzymes involved in nicotinate and nicotinamide metabolism are critical regulators of NAD+ homeostasis. Nicotinate phosphoribosyltransferase (NaPRT), the key enzyme of the Preiss-Handler pathway, catalyzes the conversion of nicotinate to NAMN. nih.gov The activity of human NaPRT is influenced by various cellular metabolites. For instance, ATP can have a dual stimulatory and inhibitory effect depending on substrate concentrations, while inorganic phosphate (B84403) acts as an activator. nih.gov Certain intermediates of carbohydrate metabolism, such as glyceraldehyde 3-phosphate and fructose (B13574) 1,6-bisphosphate, have been shown to inhibit its activity. nih.gov

While the crystal structure of human NaPRT is not yet available, homology modeling has been used to predict its three-dimensional structure and identify key residues involved in ligand binding. nih.gov These studies have shown that many of these residues are highly conserved across different species, highlighting their importance for the enzyme's catalytic function. nih.gov

Similarly, nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide. figshare.com Its activity is crucial for maintaining the majority of the cellular NAD+ pool in mammals. figshare.com The structure of NAMPT reveals a unique rear channel at the dimer interface, which is not present in the related NaPRT enzyme. figshare.com This structural feature is a target for small molecule positive allosteric modulators that can enhance the enzyme's activity. figshare.com

Biosynthesis of the (Z)-Hex-3-en-1-ol Moiety and Related Green Leaf Volatiles (GLVs)

The (Z)-Hex-3-en-1-ol moiety of this compound is a C6 alcohol classified as a green leaf volatile (GLV). These compounds are responsible for the characteristic "green" odor of freshly cut grass and are rapidly synthesized by plants in response to tissue damage. nih.govnih.gov

Lipid Oxidation and Oxylipin Pathway Origins in Plants

The biosynthesis of GLVs begins with the oxidative degradation of polyunsaturated fatty acids, primarily linolenic and linoleic acids, which are released from plant cell membranes upon injury. mdpi.comnih.gov This process is part of a larger metabolic network known as the oxylipin pathway. nih.govnih.gov Oxylipins are a diverse family of oxygenated fatty acid derivatives that play crucial roles in plant defense and development. nih.gov

The initial step in GLV synthesis is the oxygenation of these fatty acids by a lipoxygenase (LOX) enzyme. oup.comresearchgate.net LOX catalyzes the addition of molecular oxygen to the fatty acid chain, forming a fatty acid hydroperoxide. oup.commdpi.com In the case of (Z)-hex-3-en-1-ol synthesis, a 13-lipoxygenase acts on α-linolenic acid to produce 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOTE). nih.govresearchgate.net

Hydroperoxide Lyase (HPL) and Isomerase Activities in (Z)-Hex-3-enal Formation

The fatty acid hydroperoxides generated by LOX are then cleaved by a specific enzyme called hydroperoxide lyase (HPL). oup.comnih.gov HPL is a noncanonical cytochrome P450 enzyme that cleaves the hydroperoxide at the C12-C13 bond. researchgate.netresearchgate.net This cleavage results in the formation of a C6 volatile aldehyde and a C12 oxo-acid. oup.com When 13-HPOTE is the substrate, HPL produces (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. researchgate.netresearchgate.net

The (Z)-3-hexenal can then undergo further modifications. It can be isomerized to (E)-2-hexenal, either spontaneously or through the action of an isomerase. nih.govresearchgate.net More relevant to the synthesis of this compound, (Z)-3-hexenal is reduced to its corresponding alcohol, (Z)-3-hexen-1-ol, by an alcohol dehydrogenase (ADH). mdpi.com This reduction step is crucial for the formation of the alcohol moiety.

Table 2: Key Steps in the Biosynthesis of (Z)-Hex-3-en-1-ol

StepSubstrateEnzymeProduct
Oxygenationα-Linolenic Acid13-Lipoxygenase (LOX)13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOTE) nih.govresearchgate.net
Cleavage13-HPOTEHydroperoxide Lyase (HPL)(Z)-3-Hexenal researchgate.netresearchgate.net
Reduction(Z)-3-HexenalAlcohol Dehydrogenase (ADH)(Z)-3-Hexen-1-ol mdpi.com

Enzymatic Reduction of (Z)-Hex-3-enal to (Z)-Hex-3-en-1-ol

(Z)-hex-3-en-1-ol, often referred to as leaf alcohol, is a C6 volatile compound produced by most plants, particularly in response to tissue damage. researchgate.net It is a key component of the "green leaf volatiles" (GLVs), which are integral to plant defense mechanisms and communication. nih.govnih.govnih.gov The immediate precursor to (Z)-hex-3-en-1-ol is (Z)-hex-3-enal. This conversion is a crucial step in modulating the composition of GLVs, as the aldehyde and alcohol forms can have different biological activities and toxicities. scispace.com The reduction of the aldehyde to the corresponding alcohol is an enzymatic process catalyzed by specific oxidoreductases.

In plants, this reduction is primarily carried out by NADPH-dependent reductases. scispace.com One such well-characterized enzyme is Cinnamaldehyde and Hexenal Reductase (CHR). scispace.comwikipedia.org This enzyme displays a preference for (Z)-3-hexenal as a substrate over other unsaturated aldehydes. scispace.com The reaction involves the transfer of a hydride ion from the cofactor NADPH to the carbonyl carbon of (Z)-hex-3-enal, resulting in the formation of (Z)-hex-3-en-1-ol. scispace.com While NADPH is the preferred cofactor, NADH can also facilitate the reduction, albeit less efficiently. scispace.com

Besides CHR, other enzymes such as alcohol dehydrogenases (ADH) and aldo/keto reductases are also implicated in the reduction of C6-aldehydes to their corresponding alcohols. researchgate.netnih.govfrontiersin.org These enzymes are part of a broader metabolic system that manages the levels of reactive aldehydes in plant tissues. The reduction of (Z)-3-hexenal to (Z)-3-hexen-1-ol is not only a key step in the biosynthesis of various GLV esters but also serves as a detoxification mechanism, as high concentrations of C6-aldehydes can be cytotoxic. scispace.com

Table 1: Enzymes Involved in the Reduction of (Z)-Hex-3-enal

Enzyme Abbreviation Substrate(s) Product Cofactor Organism Example
Cinnamaldehyde and Hexenal Reductase CHR (Z)-3-hexenal, (E)-2-hexenal, Cinnamaldehyde (Z)-3-hexen-1-ol, (E)-2-hexen-1-ol, Cinnamyl alcohol NADPH (preferred), NADH Arabidopsis thaliana
Alcohol Dehydrogenase ADH Alcohols, Aldehydes Aldehydes, Alcohols NAD+/NADH Various plants, Yeast

Acetyltransferase Involvement in Green Leaf Volatile Esterification

The alcohol (Z)-hex-3-en-1-ol can be further modified through esterification, a reaction that significantly diversifies the profile of green leaf volatiles. researchgate.net These esters often have distinct aromatic properties and biological functions compared to their alcohol precursors. The formation of these esters is catalyzed by a class of enzymes known as acyltransferases.

A prominent and well-studied example of an enzyme involved in GLV esterification is the acetyl-CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT), which belongs to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases. nih.govresearchgate.net This enzyme specifically catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to (Z)-hex-3-en-1-ol, resulting in the formation of (Z)-3-hexen-1-yl acetate (B1210297). researchgate.net

The CHAT enzyme from Arabidopsis thaliana has been characterized in detail. researchgate.net It exhibits a high substrate specificity for (Z)-hex-3-en-1-ol. While it can utilize other medium-chain length alcohols, its catalytic efficiency is highest with (Z)-hex-3-en-1-ol. researchgate.net The emission of (Z)-3-hexen-1-yl acetate is rapidly induced upon mechanical wounding, with peak emission occurring within minutes. researchgate.net However, the transcript levels of the CHAT gene and the in vitro enzyme activity increase more slowly, peaking hours after the initial damage. nih.govresearchgate.net

While the formation of (Z)-3-hexenyl acetate is well-documented, the specific enzyme responsible for the synthesis of this compound has not been definitively characterized. It is plausible that an acyltransferase from the BAHD family or a similar class of enzymes catalyzes this reaction. Such an enzyme would likely utilize a nicotinoyl-CoA, or another activated form of nicotinic acid, as the acyl donor. The broad substrate specificity of some plant acyltransferases suggests that the esterification of (Z)-hex-3-en-1-ol with moieties other than acetate is possible within the plant's metabolic capabilities.

**Table 2: Kinetic Properties of Acetyl-CoA:(Z)-3-hexen-1-ol Acetyltransferase (CHAT) from *Arabidopsis thaliana***

Substrate Km (µM) kcat (pkat mg-1 protein) kcat/Km
(Z)-3-hexen-1-ol 174 ± 27 10.4 ± 0.3 59.8
1-octanol 174 ± 27 0.016 ± 0.001 0.09
Acetyl-CoA 31 ± 3.4 - -

Data derived from studies on the recombinant enzyme. researchgate.net

Chemical and Enzymatic Synthesis Methodologies of Z Hex 3 Enyl Nicotinate and Analogues

Strategies for Chemical Synthesis of (Z)-Hex-3-enyl Nicotinate (B505614)

The chemical synthesis of (Z)-Hex-3-enyl nicotinate is fundamentally an esterification reaction. This process involves the formation of an ester from an alcohol and a carboxylic acid. In this specific case, the reactants are (Z)-Hex-3-en-1-ol and nicotinic acid (pyridine-3-carboxylic acid).

A common laboratory and industrial method for this transformation is Fischer-Speier esterification . This reaction typically involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product side, water, which is formed as a byproduct, is usually removed by azeotropic distillation using a Dean-Stark apparatus.

Alternatively, the reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative. For instance, nicotinic acid can be converted to nicotinoyl chloride , an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive nicotinoyl chloride will then readily react with (Z)-Hex-3-en-1-ol to form the desired ester. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct.

Another approach involves the use of nicotinic anhydride. The reaction of the anhydride with (Z)-Hex-3-en-1-ol, also typically in the presence of a base, yields the ester and a molecule of nicotinic acid. While effective, this method is less atom-economical as one equivalent of the nicotinic acid moiety is consumed as a leaving group.

These chemical methods, while robust, often require non-catalytic amounts of reagents and can involve harsh conditions that might be incompatible with sensitive functional groups or lead to isomerization of the delicate (Z)-double bond.

Chemoenzymatic and Biocatalytic Approaches for Hexenyl Esters and Glycosides

Chemoenzymatic and biocatalytic methods offer greener and more selective alternatives to traditional chemical synthesis. mdpi.com These approaches leverage the high specificity of enzymes to catalyze reactions under mild conditions, often with high regio- and stereoselectivity. For the synthesis of hexenyl esters and related compounds, lipases and glycosidases are particularly prominent.

Enzymatic catalysis is a more environmentally friendly option, and the use of enzymes allows for simpler purification processes and the potential for catalyst reuse. mdpi.com Lipases, esterases, and proteases are commonly used for the esterification of biomolecules. mdpi.com For instance, the enzymatic synthesis of castor oil hexyl ester has been achieved with a maximum yield of 88.3% within 5 hours using immobilized lipase (B570770) Lipozyme TL IM. niscpr.res.in This demonstrates the potential for efficient lipase-catalyzed production of hexenyl esters.

Direct Glucosidation using Immobilized Enzymes (e.g., β-Glucosidase)

Glycosides of (Z)-Hex-3-en-1-ol are valuable compounds, and their synthesis can be efficiently achieved using biocatalysis. Direct glucosidation involves the formation of a glycosidic bond between a sugar molecule (like glucose) and the alcohol. Immobilized enzymes are frequently used to enhance stability and facilitate reuse.

β-Glucosidases are enzymes that can catalyze the synthesis of hexyl glycosides. Studies have investigated the optimization of hexyl-β-glycoside synthesis from lactose in hexanol at low water activity and high temperature using β-glycosidases from hyperthermophilic organisms, namely Sulfolobus solfataricus (LacS) and Pyrococcus furiosus (CelB). tandfonline.com These enzymes showed high activity in a hexanol one-phase system, producing high yields of both hexyl-β-galactoside and hexyl-β-glucoside. tandfonline.com The influence of enzyme immobilization on supports like XAD-4 or Celite, water activity, and temperature on the yield has been examined. tandfonline.com Genetically engineered glycosidases, known as glycosynthases, which lack hydrolytic activity, have also gained significant interest for the selective synthesis of small glycosides and glycoconjugates. nih.gov

EnzymeSubstrateProduct YieldsReference
Sulfolobus solfataricus (LacS)Lactose, Hexanol41% galactoside, 29% glucoside tandfonline.com
Pyrococcus furiosus (CelB)Lactose, Hexanol63% galactoside, 28% glucoside tandfonline.com

Biotransformation Processes of Fatty Acids to Hexenals and Hexenols

The precursor alcohol, (Z)-Hex-3-en-1-ol, is a "green leaf volatile" (GLV) that can be produced naturally through the biotransformation of unsaturated fatty acids. researchgate.net This biochemical pathway is a key process in plants after tissue damage. researchgate.net

The process begins with polyunsaturated fatty acids, such as linolenic acid.

Lipoxygenase adds dioxygen to the fatty acid (e.g., at position 13 of linolenic acid) to form a hydroperoxide. researchgate.netwikipedia.org

This hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). researchgate.netwikipedia.org This cleavage results in the formation of the six-carbon aldehyde, (Z)-3-hexenal. researchgate.net

Finally, (Z)-3-hexenal can be reduced to form (Z)-3-hexenol by enzymes such as aldehyde reductase or alcohol dehydrogenase . researchgate.netgoogle.comgoogle.com

This pathway provides a direct biological route to the specific alcohol needed for the synthesis of this compound. In some plants, a portion of the (Z)-3-hexenal may be isomerized to (E)-2-hexenal, known as leaf aldehyde. researchgate.netnih.gov

Stereoselective Synthesis of (Z)-Hex-3-enyl Derivatives

The synthesis of the (Z)- or cis-isomer of an alkene can be challenging because the trans-isomer is often thermodynamically more stable. researchgate.net Therefore, achieving high stereoselectivity is a key goal in the synthesis of compounds like this compound.

While thermodynamically controlled reactions tend to favor the E-alkene, kinetically controlled reactions can be employed to produce the less stable Z-alkene. researchgate.net Several synthetic methods have been developed for the Z-selective synthesis of alkenes. The Horner–Wadsworth–Emmons (HWE) reaction is a widely used carbonyl olefination method that typically favors E-alkenes. researchgate.net However, modifications to the phosphonate reagent, such as those developed by Still and Gennari, can dramatically shift the selectivity to favor the Z-isomer. nih.gov These modified reagents, often featuring electron-withdrawing groups on the phosphorus atom, can produce trisubstituted Z-alkenes with excellent selectivity. nih.gov Other methods for Z-alkene synthesis include the syn-1,2-addition to alkynes and Z-selective olefin metathesis. researchgate.net

Asymmetric Synthesis Approaches for Chiral Hexenyl Derivatives

Asymmetric synthesis is a field of organic chemistry focused on the selective creation of a specific stereoisomer. uwindsor.ca While this compound itself is not chiral, the principles of asymmetric synthesis are crucial for creating chiral analogues or derivatives that may have specific biological activities. Asymmetric synthesis is defined as a reaction in which an achiral unit is converted into a chiral unit in such a way that unequal amounts of stereoisomers are produced. uwindsor.ca

There are several main strategies for achieving asymmetric synthesis:

Chiral Auxiliaries : An achiral starting material is temporarily attached to a chiral molecule (the auxiliary). This auxiliary directs the stereochemical outcome of a subsequent reaction that creates a new chiral center. Afterwards, the auxiliary is removed, leaving the chiral product. The Evans N-acyl oxazolidinones are a classic example of this approach. uwindsor.canih.gov

Chiral Reagents : The chirality is introduced by a stoichiometric reagent that is itself chiral. An example is the BINAL-H induced enantioselective reduction of carbonyls. uwindsor.ca

Chiral Catalysts : A small, sub-stoichiometric amount of a chiral catalyst is used to control the stereoselectivity of the reaction. This is often the most desirable method due to its efficiency. uwindsor.ca Examples include transition metal-catalyzed reactions, such as asymmetric hydrogenations or epoxidations, and organocatalysis using small chiral organic molecules. researchgate.net

These strategies can be applied to synthesize a broad range of chiral products from simple, readily available precursors. For example, a sequential catalysis strategy involving palladium-catalyzed cross-coupling followed by a copper-catalyzed conjugate reduction has been used for the asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives. nih.gov Such methodologies could be adapted to create chiral derivatives incorporating the hexenyl scaffold.

Advanced Analytical Techniques for the Characterization and Quantification of Z Hex 3 Enyl Nicotinate

Chromatographic Separation and Detection Techniques

Headspace Solid-Phase Microextraction (HS-SPME) in Conjunction with GC-MS for Volatile Compound Profiling

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net This method is favored for its simplicity, efficiency, and solvent-free nature, integrating sampling, extraction, concentration, and sample introduction into a single step. researchgate.net The technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace of a sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. Subsequently, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov

The selection of the fiber coating is a critical parameter that depends on the polarity and volatility of the target analytes. For the analysis of a broad range of volatile compounds, including esters like (Z)-Hex-3-enyl nicotinate (B505614), a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its ability to adsorb a wide range of analytes. asianpubs.org

Optimization of HS-SPME parameters is essential to maximize the extraction efficiency. Key parameters that are typically optimized include extraction time, extraction temperature, and sample volume. For instance, in the analysis of floral volatiles, which would include compounds structurally similar to (Z)-Hex-3-enyl nicotinate, typical conditions might involve an extraction time of 20-40 minutes at a temperature of 40-50°C. mdpi.comfrontiersin.org

Following extraction and desorption, the analytes are separated by gas chromatography based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison to mass spectral libraries. nih.gov

A typical GC-MS method for the analysis of volatile esters would involve a non-polar or medium-polarity capillary column, such as a DB-5ms. The oven temperature program would be optimized to ensure good separation of the target analytes from other matrix components. An example of a temperature program could be an initial hold at a lower temperature (e.g., 40-50°C) followed by a ramp to a higher temperature (e.g., 250-280°C). nih.govmdpi.com

Interactive Table: Optimized HS-SPME-GC-MS Parameters for Volatile Compound Analysis in Floral Samples

Parameter Optimized Value Source
Fiber Coating DVB/CAR/PDMS asianpubs.org
Extraction Temperature 40°C mdpi.com
Extraction Time 20 min mdpi.com
GC Column DB-5ms mdpi.com
Injector Temperature 250°C mdpi.com

| Carrier Gas | Helium | nih.gov |

Electroantennography (EAG) for Chemoreception Studies of Hexenyl Esters

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to airborne chemical stimuli. This method involves placing an insect's antenna between two electrodes and recording the change in electrical potential (depolarization) that occurs when the antenna is exposed to an odorant. The magnitude of the EAG response is indicative of the sensitivity of the insect's olfactory receptor neurons to the specific compound. nih.gov

EAG is particularly valuable for studying the chemoreception of hexenyl esters, which are common components of plant volatiles and often play a crucial role in insect-plant interactions, such as host plant location and oviposition. nih.govresearchgate.net Numerous studies have demonstrated that various insect species exhibit significant EAG responses to C6 green leaf volatiles, including hexenyl esters. nih.gov For example, studies have shown that insects from different orders, such as Lepidoptera and Coleoptera, can detect and respond to compounds like (Z)-3-hexenyl acetate (B1210297). researchgate.netresearchgate.net

In a typical EAG experiment, a precise amount of the test compound, such as a hexenyl ester, is delivered to the insect antenna in a controlled air stream. The resulting electrical signal from the antenna is amplified and recorded. By testing a range of compounds and concentrations, a response spectrum can be generated, providing insights into the insect's olfactory capabilities. mdpi.com

Dose-response experiments are often conducted to determine the sensitivity of the antenna to a particular compound. These experiments involve exposing the antenna to increasing concentrations of the odorant and measuring the corresponding EAG amplitudes. The results can reveal the detection threshold and the concentration at which the response saturates. nih.govmdpi.com

While no specific EAG studies on this compound are readily available in the reviewed literature, the strong responses observed for other hexenyl esters suggest that this compound would likely elicit a response in insects that utilize similar chemical cues for host recognition. EAG can, therefore, be a critical tool in screening for the biological activity of (Z)-Hex-enyl nicotinate and understanding its potential ecological role.

Interactive Table: Representative EAG Responses of Insects to Hexenyl Esters and Related Compounds

Insect Species Compound EAG Response (mV) Source
Athetis dissimilis (male) cis-3-hexen-1-ol 1.30 ± 0.10 nih.gov
Athetis dissimilis (male) trans-2-hexen-1-ol 1.27 ± 0.18 nih.gov
Aromia bungii (female) (Z)-3-hexen-1-ol (100 µg) 0.826 ± 0.045 mdpi.com

Biological and Ecological Roles of Z Hex 3 Enyl Nicotinate and Its Constituent Moieties

Nicotinate (B505614) Moiety in Broader Metabolic Regulation and Cellular Signaling Pathways

The nicotinate moiety, as a precursor to fundamental coenzymes, is integral to a vast array of metabolic and signaling processes essential for cellular function and homeostasis.

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+) Biosynthesis and Recycling Dynamics

Nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP+), are ubiquitous coenzymes vital for life. nih.gov Cells synthesize NAD+ through multiple pathways to ensure a stable supply for its diverse roles. wikipedia.orgbpsbioscience.com

There are three primary pathways for NAD+ biosynthesis:

The de novo synthesis pathway: This pathway builds NAD+ from the amino acid tryptophan. aboutnad.comhsppharma.com In animals, this process occurs primarily in the liver. wikipedia.org

The Preiss-Handler pathway: This pathway utilizes nicotinic acid (NA), also known as niacin or vitamin B3, from the diet to produce NAD+. aboutnad.comnih.gov

The salvage pathway: This is the major source of NAD+ in mammals, recycling nicotinamide (NAM) that is produced as a byproduct of NAD+-consuming enzymatic reactions. wikipedia.orgbpsbioscience.comnih.gov Nicotinamide is converted to nicotinamide mononucleotide (NMN), which is then transformed into NAD+. researchgate.netnmn.com

NADP+ is synthesized from NAD+ by the enzyme NAD+ kinase, which adds a phosphate group. nih.govwikipedia.org The balance between the oxidized forms (NAD+ and NADP+) and their reduced forms (NADH and NADPH) is crucial for cellular health. wikipedia.org The NAD+/NADH ratio is typically high, favoring oxidative reactions in metabolism, whereas the NADP+/NADPH ratio is low, making NADPH the primary reducing agent for anabolic and antioxidant processes. wikipedia.orghsppharma.com

Key Pathways in NAD+ Biosynthesis
PathwayPrimary PrecursorKey Features
De novo SynthesisTryptophanSynthesizes NAD+ from a basic amino acid; predominantly active in the liver in mammals. wikipedia.orghsppharma.com
Preiss-Handler PathwayNicotinic Acid (Niacin)Utilizes dietary vitamin B3 to generate NAD+. aboutnad.comnih.gov
Salvage PathwayNicotinamide (NAM)Recycles NAM from NAD+-consuming reactions; the primary source of NAD+ in most mammalian tissues. wikipedia.orgnih.gov

NAD+-Dependent Enzymes and Associated Cellular Processes

Beyond its role in redox reactions, NAD+ is a critical substrate for several families of enzymes that regulate key cellular processes. nih.govnih.gov These enzymes cleave the NAD+ molecule, using its components for signaling and post-translational modifications. nih.gov

DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are among the first responders to DNA damage. goldmanlaboratories.comnadplus.sg Upon detecting a DNA strand break, PARPs use NAD+ to synthesize chains of poly(ADP-ribose) on target proteins, which recruits other DNA repair factors to the site of damage. goldmanlaboratories.comnadplus.sg This process is a major consumer of cellular NAD+. goldmanlaboratories.com

Immune Response: NAD+-consuming enzymes play crucial roles in immune defense. nih.govresearchgate.net PARPs and sirtuins are involved in regulating inflammatory responses and antiviral mechanisms. nih.govbenthamopenarchives.comresearchgate.net The enzyme CD38, another major NAD+ consumer, is also implicated in immune cell function. mdpi.com

G protein-coupled signaling: While less direct, NAD+ metabolism influences signaling pathways. For instance, nicotinic acetylcholine (B1216132) receptors (nAChRs), which can be activated by nicotine (B1678760), can trigger downstream signaling cascades like the PI3K/AKT and Raf-MAPK pathways that are involved in cell survival and proliferation. nih.govbiorxiv.org

Intracellular Calcium Signaling: NAD+ is a precursor for cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP), which are potent calcium-mobilizing messengers. nih.govnih.gov The enzyme CD38 synthesizes cADPR from NAD+. researchgate.net

Transcription Regulation: Sirtuins are a family of NAD+-dependent deacetylases that remove acetyl groups from histones and other proteins, thereby regulating gene expression, chromatin structure, and other cellular processes. creative-proteomics.comnih.gov PARP-1 can also regulate transcription by ADP-ribosylating transcription factors. nih.gov The availability of nuclear NAD+ can directly influence the activity of these enzymes and thus control gene expression programs. nih.gov

Major NAD+-Dependent Enzyme Families and Their Functions
Enzyme FamilyPrimary FunctionKey Cellular Processes
Poly(ADP-ribose) Polymerases (PARPs)Poly(ADP-ribosyl)ationDNA damage detection and repair, immune response. goldmanlaboratories.comnadplus.sgcreative-proteomics.com
Sirtuins (SIRTs)Deacetylation/DeacylationTranscription regulation, chromatin remodeling, DNA repair, metabolic control. nadplus.sgmdpi.comcreative-proteomics.com
CD38/NAD+ GlycohydrolasesHydrolysis of NAD+Generation of calcium signaling molecules (cADPR), immune function. nih.govresearchgate.netmdpi.com

Metabolic Perturbations in Nicotinate Metabolism and Their Systemic Biological Implications

The maintenance of stable NAD+ levels is critical for health, and disruptions in its metabolism have significant consequences. A hallmark of aging is a progressive decline in cellular NAD+ levels across multiple tissues. nih.govnih.gov This decline is linked to increased activity of NAD+-consuming enzymes like PARPs (due to accumulated DNA damage) and CD38. nih.govagewellatl.net

A deficiency in NAD+ can impair the function of sirtuins and PARPs, leading to genomic instability and reduced DNA repair capacity. goldmanlaboratories.comagewellatl.net Low NAD+ levels can slow down DNA repair by up to 40%. goldmanlaboratories.com This creates a vicious cycle, where age-related DNA damage activates PARPs, further depleting NAD+ pools and compromising the very repair processes needed to maintain genomic integrity. goldmanlaboratories.comagewellatl.net These perturbations in NAD+ metabolism are causally linked to a range of age-associated cellular dysfunctions and pathologies, underscoring the central role of the nicotinate moiety in maintaining cellular and organismal health. nih.gov

(Z)-Hex-3-en-1-ol Moiety as an Infochemical in Plant and Insect Interactions

The (Z)-hex-3-en-1-ol moiety is a C6 alcohol and a prominent member of the Green Leaf Volatiles (GLVs). nih.gov GLVs are produced by nearly all green plants and are responsible for the characteristic "green" odor of freshly cut grass. nih.gov These compounds are not merely byproducts of damage but serve as potent signaling molecules in plant defense and communication.

Emission and Perception of Green Leaf Volatiles (GLVs) in Plant Defense Responses

Plants rapidly release GLVs, including (Z)-hex-3-en-1-ol, in response to various stresses, particularly mechanical damage and herbivore feeding. nih.govpnas.org While healthy plants emit only trace amounts, damage can trigger a massive increase in GLV production within seconds. nih.govpnas.org The release of GLVs serves multiple defensive functions:

Direct Defense: GLVs can have direct negative effects on herbivores, such as deterring feeding or reducing their growth and fecundity. pnas.orgoup.com They also possess antimicrobial properties that can help prevent infection at the site of a wound. pnas.orgwikipedia.org

Indirect Defense: A key role of GLVs is in "crying for help." These volatiles act as airborne signals that attract natural enemies of the attacking herbivores, such as parasitic wasps or predatory insects. pnas.orgwikipedia.org For example, corn plants under attack by caterpillars release GLVs that attract wasps, which then parasitize the caterpillars. wikipedia.org

The specific blend of volatiles released can provide detailed information about the type of herbivore attacking the plant, allowing for a tailored indirect defense response. wikipedia.org

Mediating Plant-Plant Communication and Defense Priming Effects

GLVs released from a damaged plant can travel through the air and be perceived by neighboring, undamaged plants. wikipedia.org This plant-to-plant communication can induce or "prime" the defense systems of the receiving plants. nih.govoup.com

Defense priming is a state of heightened alert where the plant is prepared to mount a faster and stronger defense response upon subsequent attack. nih.gov Exposure to (Z)-hex-3-en-1-ol alone has been shown to be sufficient to prime plants for enhanced defense. digitellinc.com For instance, maize plants exposed to (Z)-hex-3-en-1-ol can induce the expression of defense-related genes. researchgate.netnih.gov Similarly, exposing tobacco plants to this GLV primes them for a more robust production of defensive compounds like jasmonic acid and terpenes when later attacked by herbivores. digitellinc.com

This priming effect allows nearby plants to prepare for an impending threat without the immediate cost of activating a full-scale defense response, representing a sophisticated and efficient strategy for community-level defense. nih.govwikipedia.org

Roles of (Z)-Hex-3-en-1-ol in Plant Interactions
Interaction TypeMechanismOutcome
Plant-Insect (Direct Defense)Deters feeding, inhibits growth of herbivores.Reduced herbivore damage. pnas.orgoup.com
Plant-Insect (Indirect Defense)Attracts predators and parasitoids of herbivores.Increased predation/parasitism on herbivores. wikipedia.org
Plant-Plant CommunicationActs as an airborne signal to neighboring plants.Induction of defense priming in receiver plants. nih.govwikipedia.org

Role in Direct and Indirect Plant Defenses Against Herbivores

The defensive capabilities of (Z)-Hex-3-enyl nicotinate can be inferred from the distinct roles of its precursors, (Z)-hex-3-enol and nicotinic acid. These components are integral to established plant defense strategies, operating through both direct and indirect mechanisms.

(Z)-hex-3-enol , a C6-volatile organic compound, is a key player in herbivore-induced plant volatile (HIPV) emissions. nih.govnih.gov Plants release these "green leaf volatiles" (GLVs) rapidly upon tissue damage caused by herbivore feeding. nih.gov This release serves multiple defensive functions. Directly, (Z)-hex-3-enol can act as a signaling molecule to prime defenses in undamaged parts of the same plant or in neighboring plants. nih.govdigitellinc.com For instance, maize plants treated with (Z)-hex-3-enol show increased transcription of defense-related genes, such as those for lipoxygenase (lox) and phenylalanine ammonia-lyase (pal). ttu.eduresearchgate.net This "priming" prepares the plant for a faster and stronger defense response upon subsequent attack. digitellinc.com

Indirectly, (Z)-hex-3-enol is a crucial infochemical that attracts natural enemies of the attacking herbivores, a cornerstone of tritrophic interactions. nih.govnih.gov Numerous studies have demonstrated that predators and parasitoids use this scent to locate their prey or hosts, thereby reducing herbivore pressure on the plant. nih.govmdpi.com

Nicotinic acid is a central molecule in plant defense, most notably as the direct precursor to nicotine, a potent alkaloid. plos.orgnih.gov Nicotine functions as a powerful direct defense by acting as a neurotoxin to many insects. nih.govtechscience.com Studies using transgenic tobacco plants (Nicotiana attenuata) with silenced nicotine production revealed that these plants suffered significantly more leaf damage from a variety of native herbivores in field experiments, providing strong evidence for nicotine's defensive function in nature. plos.orgnih.gov Beyond its role as a precursor to toxins, nicotinic acid and its related compound, nicotinamide, are also implicated as stress signaling compounds that can help activate defense genes in response to oxidative stress. nih.govresearchgate.net

The combination of these two moieties in this compound suggests a molecule with potential for both direct and indirect defense. The nicotinate portion could provide a direct anti-herbivore effect, while the volatile (Z)-hex-3-enyl portion could mediate indirect defense by attracting predators or participating in airborne plant-to-plant signaling.

Insect Olfactory Responses and Behavioral Modulation (e.g., Host-Locating Behavior, Attractant/Repellent Properties)

The influence of this compound on insect behavior is likely dictated by the distinct ways insects perceive its two constituent parts.

The (Z)-hex-3-enyl moiety is a classic semiochemical, a scent used by insects to gather information about their environment. Electrophysiological studies, such as electroantennogram (EAG) recordings, have shown that a wide range of herbivorous insects can detect (Z)-hex-3-enol with their antennae. nih.gov The behavioral response, however, is complex and context-dependent. For some herbivores, it can act as an attractant, indicating a potential food source. nih.gov For others, particularly when released in a blend of compounds from a heavily damaged plant, it can act as a repellent, signaling the presence of competitors or a plant with induced chemical defenses. nih.govnih.gov For natural enemies of herbivores (predators and parasitoids), the response is more consistent: (Z)-hex-3-enol is a reliable attractant that guides them to their herbivorous prey. nih.govnih.gov

The nicotinate moiety, and its derivative nicotine, modulates insect behavior through a different mechanism. Rather than acting as a long-range olfactory cue, its primary effect is neurotoxicity upon ingestion or contact. researchgate.net Nicotine and other neonicotinoid insecticides mimic the neurotransmitter acetylcholine and bind to nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. nih.govjst.go.jppnas.org This leads to overstimulation of the neurons, resulting in paralysis and death. researchgate.net While this is not an olfactory response, it profoundly modulates behavior by acting as a powerful feeding deterrent. plos.orgnih.gov Herbivores that can detect the presence of such compounds will avoid feeding on those plants. nih.gov

Therefore, this compound could theoretically modulate insect behavior in two ways. The volatile ester could be detected by an insect's olfactory system, potentially acting as an attractant or repellent depending on the insect species and ecological context. Upon contact or feeding, the nicotinate component could then exert a toxic or deterrent effect.

Table 1: Documented Behavioral and Olfactory Responses to (Z)-hex-3-enol in Various Insects

Insect Species (Order) Trophic Level Type of Response Finding Reference(s)
Manduca sexta (Lepidoptera) Herbivore Feeding Preference Larvae preferred wild-type plants over those deficient in green leaf volatiles (GLVs), suggesting attraction or feeding stimulation. nih.gov
Ostrinia furnacalis (Lepidoptera) Herbivore Repellent Neonate larvae showed repellent behavior to synthetic (Z)-hex-3-enol. nih.gov
Melanoplus sanguinipes (Orthoptera) Herbivore Olfactory Detection Adults and nymphs exhibited strong electroantennogram (EAG) responses to (Z)-hex-3-enol. nih.gov
Various Predators Carnivore Attractant (Z)-3-hexenol released from damaged plants attracts predators, increasing herbivore mortality. nih.gov

Table 2: Documented Defensive Effects of Nicotine (derived from Nicotinic Acid) on Herbivores

Herbivore Species (Order) Plant Species Type of Defense Effect Reference(s)
Manduca sexta (Lepidoptera) Nicotiana attenuata Direct (Toxin) Adapted specialist; growth is slowed on high-nicotine diets. Larvae prefer to feed on nicotine-deficient plants. plos.orgnih.gov
Spodoptera exigua (Lepidoptera) Nicotiana attenuata Direct (Toxin) Generalist herbivore; caused significant damage to nicotine-deficient plants in the wild. plos.orgnih.gov
Trimerotropis spp. (Orthoptera) Nicotiana attenuata Direct (Toxin) Generalist herbivore; caused significant damage to nicotine-deficient plants in the wild. plos.orgnih.gov

Hypothetical Role of this compound in Multitrophic Interactions (Derived from Precursor Functions)

Based on the established functions of its precursors, the hypothetical role of this compound in multitrophic interactions—which involve plants, herbivores, and their natural enemies—is likely to be multifaceted. researchgate.netsaskyavn.blog The molecule covalently links a volatile "information" signal with a non-volatile "defense" precursor, suggesting several potential ecological functions.

Dual-Action Defense Signal: The intact this compound molecule could function as a unique, highly specific chemical cue. Its volatility, conferred by the (Z)-hex-3-enyl group, would allow it to travel through the air. This specific ester might be more attractive to specialist predators or parasitoids than (Z)-hex-3-enol alone, representing a more precise signal of a particular herbivore on a specific host plant. Simultaneously, for a non-adapted herbivore, the molecule could act as a repellent, signaling not just plant damage but the presence of a specific chemical defense (nicotinate).

Targeted Toxin Delivery: The compound could act as a "pro-drug" or a targeted toxin. An herbivore feeding on a leaf containing this compound might cleave the ester bond through enzymatic action in its saliva or gut. This would release nicotinic acid (or a related compound) directly at the site of feeding, where it can exert its toxic or anti-feedant effects most efficiently. In this scenario, the (Z)-hex-3-enol acts as a volatile lure or part of the plant's normal scent profile, while the nicotinate provides the "payload" upon ingestion.

Internal Plant Signaling and Resource Allocation: Plants are known to convert volatile signals into non-volatile forms for transport within their tissues. For example, (Z)-hex-3-enol can be glycosylated to form (Z)-3-hexenyl vicianoside, which triggers defense systems. researchgate.net Analogously, this compound could be a transportable form of nicotinic acid. The initial damage signal (release of fatty acid precursors for (Z)-hex-3-enol) could trigger the esterification, allowing the plant to shuttle the defense precursor (nicotinic acid) specifically to the damaged tissues or to tissues requiring heightened defense priming, using the lipophilic (Z)-hex-3-enyl moiety to aid in transport across cellular membranes.

In essence, the structure of this compound suggests a sophisticated integration of two key ecological strategies: the airborne signaling characteristic of green leaf volatiles and the potent, direct chemical defense characteristic of alkaloids. This single molecule could therefore play a complex and efficient role in mediating the intricate web of interactions between plants, the herbivores that consume them, and the carnivores that prey on those herbivores.

Structure Activity Relationship Sar Studies and Derivatives of Z Hex 3 Enyl Nicotinate

Design and Synthesis of Nicotinate (B505614) Esters with Modified Hexenyl Moieties

The synthesis of nicotinate esters is a well-established field in organic chemistry, typically involving the reaction of nicotinic acid or its derivatives with an alcohol. Common methods include direct esterification and transesterification.

Direct Esterification: This method involves reacting nicotinic acid with an alcohol, such as (Z)-hex-3-en-1-ol, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is often carried out with an excess of the alcohol or in a non-polar solvent to drive the equilibrium towards the formation of the ester.

Transesterification: An alternative route is the reaction of a simple alkyl ester of nicotinic acid, such as methyl nicotinate, with the desired alcohol (e.g., menthol or a modified hexenyl alcohol). google.com This reaction is typically catalyzed by an alkaline catalyst, such as a C1-C4 alkoxide. google.com For instance, the synthesis of menthyl nicotinate can be achieved with high purity and yield through the transesterification of menthol with methyl nicotinate in the presence of sodium methoxide. google.com

The design of new nicotinate esters with modified hexenyl moieties focuses on altering physicochemical properties like lipophilicity, volatility, and steric profile to enhance or modify biological activity. Modifications could include changing the position or geometry of the double bond (e.g., creating (E)-hex-2-enyl or (E)-hex-3-enyl analogues), altering the chain length, or introducing other functional groups to the alkyl chain. These structural changes are designed to fine-tune the molecule's interaction with specific biological targets.

Structure-Function Analysis of Nicotinamide (B372718) and Pyridine Alkaloid Derivatives

(Z)-Hex-3-enyl nicotinate belongs to the broader class of pyridine compounds. The pyridine ring is a core structural feature in many biologically active molecules, including nicotinamide (a form of vitamin B3) and various pyridine alkaloids found in nature. biocyclopedia.comnih.gov

Nicotinamide is a pyridinecarboxamide where a carboxamide group replaces the hydrogen at the 3-position of the pyridine ring. nih.gov It functions as a component of the coenzyme NAD and is involved in crucial cellular processes like maintaining genomic stability and DNA repair. nih.govresearchgate.net The structure of nicotinamide allows it to act as an inhibitor for various enzymes, including NAD(+) ADP-ribosyltransferase and histone deacetylase. nih.gov The design of synthetic derivatives often involves creating diamides with a nicotinamide unit, which have been evaluated for cytotoxic activities against human cancer cell lines. researchgate.net

Pyridine alkaloids, such as those found in Nicotiana species, demonstrate a clear relationship between their structure and biological function. biocyclopedia.comnih.gov These alkaloids typically feature a pyridine ring linked to other cyclic structures like a pyrrolidine ring (in nicotine) or a piperidine unit (in anabasine). biocyclopedia.com The pyridine unit itself originates from nicotinic acid. biocyclopedia.com The specific arrangement and type of these rings, along with other substituents, determine their activity, for example, at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov For instance, hosieine A, a cytisine-type alkaloid, shows a potent binding affinity at the α4β2-nAChR, which is approximately five times stronger than that of nicotine (B1678760). nih.gov

Investigation of Bioactive Properties of Related Hexenyl Esters (e.g., Glycosides, Other Fatty Acid Esters)

The hexenyl moiety of this compound is also found in a variety of other esters, many of which exhibit distinct bioactive properties. These related compounds provide insight into the potential roles of the hexenyl group itself.

Hexenyl Glycosides: Glycosylation, the process of attaching a sugar moiety to a molecule, is a key strategy for altering the pharmacological properties of compounds. rsc.orgnih.gov Adding a carbohydrate module can significantly affect a molecule's physicochemical properties, including its pharmacokinetics and pharmacodynamics. rsc.org While specific studies on hexenyl glycosides are not extensively detailed, the general principle suggests that converting a hexenyl ester to a hexenyl glycoside could enhance its bioavailability. bohrium.com Glycosides are often considered a storage or precursor form of more bioactive compounds, which are released upon hydrolysis of the sugar moiety in vivo. bohrium.com

Other Hexenyl Fatty Acid Esters: A range of fatty acid esters of hexenol have been investigated for their biological and organoleptic properties. These esters are valued in the flavor and fragrance industry and have been identified as having various biological activities.

Hexenyl Acetate (B1210297): (Z)-Hex-3-enyl acetate, an ester of leaf alcohol, is naturally found in plants like dill, green tea, and in various essential oils. fraterworks.comecostore.comnist.gov It is known for its intensely sharp, green, and diffusive aroma reminiscent of freshly cut grass, with fruity notes of unripe banana and green apple. fraterworks.com This compound is widely used in perfumery to create fresh, natural green-leafy characteristics in floral and fruity compositions. fraterworks.comscentree.co

Hexenyl Butyrate: (Z)-3-Hexenyl butyrate is a bioactive molecule that serves as an attractant for the oviposition of the oriental fruit moth (Grapholitha molesta). targetmol.com It has also been identified as an inducer of resistance against bacterial infection in tomato plants and can induce stomatal closure in a variety of plant species, including grapevines (Vitis vinifera). mdpi.com This suggests its potential as a tool for sustainable agriculture to control plant stress. mdpi.comresearchgate.net Furthermore, it has demonstrated potential as an inhibitor of human lung cancer cells. biosynth.com

Hexenyl Formate: (Z)-3-Hexenyl formate is found naturally in tea and is used in flavor and perfume compositions for its green, fruity notes. chemicalbook.comscentree.co It has also been noted for its potential as an antimicrobial agent against fungi and bacteria.

Hexenyl Hexanoate: cis-3-Hexenyl hexanoate is a fatty acid ester that can be isolated from Feijoa sellowiana. medchemexpress.comnih.gov It is used as a flavoring agent and fragrance ingredient. nih.gov

Hexenyl Decanoate: (Z)-3-hexen-1-yl decanoate is another related ester used in the flavor and fragrance industry. thegoodscentscompany.com

The following table summarizes the key properties and findings for these related hexenyl esters.

Compound NameMolecular FormulaBioactive Properties / Primary UseNatural Occurrence (Examples)
(Z)-Hex-3-enyl AcetateC8H14O2 nist.govSharp, green aroma; used in perfumery. fraterworks.comGreen tea, dill, essential oils. ecostore.com
(Z)-Hex-3-enyl ButyrateC10H18O2 biosynth.comInsect attractant, induces plant stomatal closure. targetmol.commdpi.comIdentified in tomato plants. mdpi.com
(Z)-Hex-3-enyl FormateC7H12O2 Flavor enhancer, potential antimicrobial agent. Tea, raspberry, mango. chemicalbook.comscentree.co
(Z)-Hex-3-enyl HexanoateC12H22O2 nih.govFlavoring and fragrance agent. nih.govAcca sellowiana (Feijoa). medchemexpress.comnih.gov
(Z)-3-hexen-1-yl decanoateC16H30O2Flavor and fragrance agent. thegoodscentscompany.comNot specified in results.

Development of Novel Compounds Based on the this compound Scaffold

The structural components of this compound serve as a scaffold for the development of new compounds. By retaining key structural features, such as the hexenyl group, while modifying other parts of the molecule, novel substances with unique properties can be created.

An example of a compound that shares the (Z)-hex-3-enyl moiety is 5-[(Z)-hex-3-enyl]-5-methyloxolan-2-one . nih.gov This compound, also known as cis-jasmonolactone, features the same six-carbon chain with a cis double bond at the third position. nih.gov However, instead of being esterified with nicotinic acid, this hexenyl group is attached to a five-membered lactone ring (oxolan-2-one). nih.gov The development of such compounds illustrates how a specific bioactive fragment, in this case, the (Z)-hex-3-enyl group, can be incorporated into different molecular architectures to explore new chemical spaces and potential biological activities.

Advanced Research Methodologies and Future Perspectives for Z Hex 3 Enyl Nicotinate Research

Integration of Multi-Omics Data for Comprehensive Understanding (e.g., Metabolomics, Transcriptomics)

A systems biology approach, integrating various "omics" disciplines, offers a powerful strategy for a comprehensive understanding of the biological impact of (Z)-Hex-3-enyl nicotinate (B505614). nih.gov This involves analyzing the complete set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological system exposed to the compound. Such multi-omics studies can reveal interconnected networks and provide novel insights into the compound's mechanism of action. nih.gov

For instance, transcriptomics can be employed to identify genes that are up- or down-regulated in plant or insect tissues upon exposure to (Z)-Hex-3-enyl nicotinate. This is analogous to studies on its precursor, (Z)-3-hexenol, which has been shown to induce the accumulation of mRNA from defense-related genes in maize plants. researchgate.net By analyzing the transcriptome, researchers can pinpoint specific signaling pathways activated by the compound, such as those involved in plant defense or insect repellent responses.

Metabolomics, the large-scale study of small molecules or metabolites, can complement this by providing a functional readout of the cellular state. nih.gov This technique could track the metabolic fate of this compound within an organism, identifying its conversion products and downstream effects on endogenous metabolic pathways. nih.gov For example, metabolomic analysis could determine if the compound is hydrolyzed back to (Z)-hex-3-enol and nicotinic acid and how these components are subsequently metabolized, potentially being converted into less active forms like glycosides or acetates. researchgate.net

The true power of this approach lies in the integration of these data sets. nih.gov Correlating changes in gene expression (transcriptomics) with alterations in the metabolite profile (metabolomics) can build a detailed model of the compound's biological activity, elucidating cause-and-effect relationships that would be missed by studying each level in isolation. nih.gov

Computational Chemistry and Molecular Modeling Applications in Predicting Biological Activity and Interactions

Computational chemistry and molecular modeling are indispensable tools for predicting the biological activity and interaction mechanisms of molecules like this compound at an atomic level. These in silico methods allow for the rapid screening of potential biological targets and provide insights into the structural features essential for activity, thereby guiding experimental research.

Density Functional Theory (DFT) calculations can be used to explore the electronic structure, stability, and thermodynamic properties of this compound and related nicotinate esters. mdpi.comresearchgate.net Such calculations can help understand the thermodynamics of its formation or hydrolysis and predict its reactivity. mdpi.com For example, DFT studies on other nicotinate-containing complexes have successfully elucidated their absorption and emission behaviors, demonstrating the power of this approach in understanding molecular properties. researchgate.net

Molecular docking is another powerful computational technique that can predict how this compound might bind to a specific protein target, such as an insect olfactory receptor or a plant defense-related enzyme. By simulating the interaction between the molecule (ligand) and the protein's binding site, docking can estimate the binding affinity and identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts. This information is crucial for understanding the structure-activity relationship and for designing analogues with enhanced or modified activity.

These computational approaches offer a cost-effective and efficient means to generate hypotheses about the compound's mechanism of action before embarking on more resource-intensive laboratory experiments.

Innovative Bioproduction Strategies for this compound and Analogues

The demand for "natural" and sustainably produced compounds has driven innovation in bioproduction methods, which offer significant advantages over traditional chemical synthesis, including milder reaction conditions and high specificity. nih.govnih.gov Enzymatic synthesis and whole-cell bioconversion are promising strategies for the production of this compound and its analogues.

Enzymatic esterification, particularly using lipases, is a well-established method for producing flavor esters. nih.gov Lipases, such as the immobilized Candida antarctica lipase (B570770) B (often known as Novozym® 435), are highly efficient biocatalysts for synthesizing esters from alcohols and carboxylic acids (or their derivatives) in non-aqueous media. nih.govscispace.com This approach could be directly applied to the synthesis of this compound by reacting (Z)-hex-3-enol with a nicotinic acid derivative. The use of organic solvents or solvent-free systems can shift the reaction equilibrium toward ester formation, resulting in high yields. scispace.com

Whole-cell biocatalysis, which utilizes entire microorganisms (like E. coli or yeast) that have been engineered to express specific enzymes, is another cost-effective approach. nih.gov This method avoids the need for costly enzyme purification and can be highly versatile. nih.gov Genetically modified microorganisms could be designed to express a suitable lipase or acyltransferase, enabling the conversion of externally supplied (Z)-hex-3-enol and a nicotinate source into the desired ester product. bohrium.com Research into various yeast strains has demonstrated their potential for producing a wide array of flavor esters, a principle that could be adapted for this specific target. nih.gov

Table 1: Comparison of Biocatalytic Strategies for Production of Related Esters
Biocatalytic MethodBiocatalyst ExampleKey SubstratesPrimary AdvantageReference
Enzymatic TransesterificationCrude lipases from rape seedlings(Z)-3-hexen-1-ol, Vinyl acetate (B1210297)High yield (up to 80%); irreversible reaction enhances efficiency. researchgate.net
Whole-Cell BiocatalysisE. coli expressing a novel lipaseVarious short-chain alcohols and fatty acidsAvoids enzyme purification costs; high versatility and resistance to denaturation. nih.gov
Enzymatic Amination/AmidationImmobilized lipase (Novozym® 435)Methyl nicotinate, Various aminesHigh product yields (81-88%) in short reaction times using continuous-flow microreactors. nih.gov
Direct Enzymatic EsterificationImmobilized lipase (Novozym 435)(Z)-3-hexen-1-ol, Acetic acidEffective in both organic solvent and solvent-free systems. scispace.com

Environmental Transformations and Bioconversion Processes of Related Compounds

Understanding the environmental fate and biotransformation of this compound is crucial for assessing its persistence and biological lifecycle. The compound's structure, an ester of a leaf alcohol and a vitamin derivative, suggests several likely transformation pathways.

The primary transformation route in biological systems is likely to be enzymatic hydrolysis of the ester bond, catalyzed by esterase enzymes. nih.gov This reaction would cleave the molecule into its constituent parts: (Z)-hex-3-en-1-ol (leaf alcohol) and nicotinic acid. Studies on other nicotinate esters have shown that this hydrolysis can be significantly accelerated by esterases, such as those found in porcine liver, compared to simple chemical hydrolysis. nih.gov

Once formed, the components would enter their respective metabolic pathways. (Z)-hex-3-en-1-ol is a common plant volatile that can be taken up by other plants and rapidly converted into other compounds. researchgate.net For example, research has demonstrated that exogenous (Z)-3-hexenol is converted in maize to (Z)-3-hexenyl acetate, a process that may serve to modulate its signaling activity. researchgate.net

Microorganisms, such as fungi of the genus Aspergillus, are known for their extensive metabolic capabilities and their ability to perform bioconversion of various organic substrates. mdpi.com It is plausible that soil and environmental microbes could utilize this compound or its hydrolysis products as carbon or nitrogen sources, leading to its degradation. The process of transesterification, where the alcohol or acid portion of an ester is exchanged, can also occur in biological systems, potentially leading to the formation of different esters in the environment. sourbeerblog.com

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